molecular formula C5H9NO B1461877 3-Oxabicyclo[3.1.0]hexan-1-amine CAS No. 2027628-40-4

3-Oxabicyclo[3.1.0]hexan-1-amine

Cat. No.: B1461877
CAS No.: 2027628-40-4
M. Wt: 99.13 g/mol
InChI Key: YXAQPSXYYWRYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.0]hexan-1-amine is a bicyclic compound featuring a fused cyclopropane and oxirane ring system with an amine substituent. Its structure imparts rigidity and stereochemical complexity, making it valuable in medicinal chemistry for conformational restriction and ligand design. The racemic hydrochloride salt (CAS 2089246-14-8) is commercially available for research purposes, with synthesis protocols involving multistep reactions, including photochemical cyclization and halogenation steps .

Properties

CAS No.

2027628-40-4

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(5)2-7-3-5/h4H,1-3,6H2

InChI Key

YXAQPSXYYWRYCX-UHFFFAOYSA-N

SMILES

C1C2C1(COC2)N

Canonical SMILES

C1C2C1(COC2)N

Origin of Product

United States

Scientific Research Applications

Organic Chemistry

3-Oxabicyclo[3.1.0]hexan-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex organic molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Research indicates that this compound may exhibit significant biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored as a lead compound in drug discovery, particularly for neurological disorders and other therapeutic areas where unique bicyclic amines show promise.

Material Science

The compound is also utilized in the development of new materials and chemical processes, leveraging its unique reactivity profile to create novel compounds with desirable properties.

Case Study 1: Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the bicyclo[3.1.0]hexane framework:

  • Cell Lines Tested : Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation across various human and animal cell lines, including K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma). The most effective derivatives demonstrated IC values ranging from 4.2 to 24.1 μM, indicating potent antiproliferative effects.

Case Study 2: Neurotransmitter Modulation

In a separate study focusing on neurotransmitter modulation, derivatives of this compound were evaluated for their ability to influence neurotransmitter activity in vitro. Results suggested that specific modifications to the bicyclic structure could enhance binding affinity and selectivity for neurotransmitter receptors, paving the way for novel therapeutic agents targeting neurological conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations

3-Azabicyclo[3.1.0]hexan-1-amine Derivatives
  • Applications: Pharmaceutical intermediate, particularly in rigid scaffold synthesis .
  • N-Methylbicyclo[3.1.0]hexan-3-amine (CID 84647657):
    • Lacks heteroatoms in the ring but introduces a methyl group on the amine.
    • Reduced polarity compared to oxa/aza analogs, enhancing lipophilicity .
Bicyclo[3.1.0]hexan-3-amine Hydrochloride (CAS 79531-79-6):
  • Properties: Density 1.022 g/cm³, boiling point 135.9°C, pKa 11.04 .
Compound CAS Number Heteroatom Key Properties
3-Oxabicyclo[3.1.0]hexan-1-amine HCl 2089246-14-8 O High rigidity, moderate basicity
3-Methyl-3-azabicyclo analog 741246-04-8 N Increased basicity, pharmaceutical use
Bicyclo[3.1.0]hexan-3-amine HCl 79531-79-6 None pKa 11.04, boiling point 135.9°C

Substituent Effects

Aromatic Substitutions
  • 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS 155748-81-5):
    • Benzyl group enhances steric bulk and aromatic interactions, useful in receptor-targeted drug design .
  • Fluorophenyl Derivatives (e.g., CAS 528587-70-4):
    • Fluorine substitution improves metabolic stability and membrane permeability. Example: (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one (MW 192.19) .
Methyl and Carboxylic Acid Derivatives
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55685-58-0):
    • Carboxylic acid substituent increases water solubility, suitable for prodrug formulations .

Physicochemical Properties

  • Basicity :
    • Azabicyclo analogs (pKa ~11) are more basic than oxabicyclo derivatives due to nitrogen’s lone pair .
  • Solubility :
    • Carboxylic acid derivatives (e.g., CAS 55685-58-0) exhibit higher aqueous solubility vs. lipophilic benzyl/methyl analogs .

Preparation Methods

Preparation via Intramolecular Carbenoid Reaction and Curtius Degradation

One high-yielding method involves an intramolecular carbenoid reaction of malonate derivatives, followed by Curtius degradation to install the amino group:

  • Starting from a malonate derivative, an intramolecular cyclization forms a bicyclic lactone intermediate.
  • Subsequent Curtius degradation converts the lactone into the corresponding amine.
  • This method offers rapid synthesis with good yields of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane , which can be deprotected to yield the free amine.

Synthesis via Reaction of Epichlorohydrin with Phenylacetonitrile

Another approach involves:

  • Reacting phenylacetonitrile with (R)-epichlorohydrin in the presence of sodium amide in toluene at low temperatures (0°C to room temperature).
  • This reaction yields the bicyclic lactone intermediate, cis-(+)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • The lactone can be further transformed into amine derivatives through reduction and functional group manipulations.

Amination via Condensation and Reduction Steps

A detailed patented process describes:

  • Condensation of l-phenyl-3-oxabicyclo[3.1.0]hexan-2-one with amines in the presence of Lewis acids or metal alkoxides in toluene or diethyl ether.
  • Reaction conditions typically range from -10°C to 80°C, with reaction times of 30 minutes to 3 hours.
  • The intermediate hydroxy compounds are chlorinated using chlorinating agents like thionyl chloride.
  • Subsequent reduction steps (e.g., with triphenylphosphine or iron/ammonium chloride) convert intermediates to the desired amine or related compounds.

Hydrogenation of Azido Derivatives

Hydrogenation of azido-substituted 3-oxabicyclo[3.1.0]hexane derivatives over Pd/C catalysts in methanol is another route to obtain the amine:

  • Starting from azidomethyl-substituted bicyclic compounds, catalytic hydrogenation under mild conditions yields the corresponding amines.
  • This method is useful for preparing substituted amines with high purity.

Halogenation and Subsequent Amination

Halogenation of hydroxy intermediates using reagents such as thionyl chloride or phosphorus tribromide followed by nucleophilic substitution with amines is a common strategy:

  • Reaction solvents include dichloromethane, dichloroethane, or dimethylformamide.
  • Reaction temperatures range from 0°C to 50°C, with times from 5 minutes to 3 hours.
  • Bases like triethylamine or pyridine are often employed to facilitate halogenation.
  • The halogenated intermediates are then reacted with amines to form the bicyclic amine.

Cyanide Addition and Hydrolysis

A method involving cyanide addition to bicyclic intermediates followed by hydrolysis can yield amino derivatives:

  • Use of TMSCN or KCN/NaCN in the presence of titanium isopropoxide promotes cyanide addition with high diastereoselectivity.
  • Hydrolysis under acidic conditions (acetic acid and HCl or sulfuric acid at elevated temperatures) converts nitriles to amines.
  • This method is particularly useful for fluorinated bicyclo[3.1.0]hexane derivatives but adaptable for oxabicyclic systems.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Temperature Range Reaction Time Notes Reference
Intramolecular carbenoid + Curtius Malonate derivative, Curtius degradation Ambient Rapid High yield, Boc-protected amine intermediate
Epichlorohydrin + phenylacetonitrile Sodium amide, toluene 0°C to RT Several hours Yields bicyclic lactone intermediate
Condensation + chlorination + reduction Lewis acids, toluene, thionyl chloride, triphenylphosphine -10°C to 110°C 30 min to 5 hours Multi-step, versatile for substituted amines
Azide hydrogenation Pd/C catalyst, methanol RT Several hours Mild conditions, high purity amines
Halogenation + amination Thionyl chloride, triethylamine, dichloromethane 0°C to 50°C 5 min to 3 hours Common halogenation and substitution route
Cyanide addition + hydrolysis TMSCN/KCN, Ti(OiPr)4, acidic hydrolysis -10°C to 75°C Hours Diastereoselective, useful for fluorinated derivatives

Analytical Monitoring and Purification

  • Reaction progress is commonly monitored by thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Purification techniques include extraction, crystallization, and flash chromatography using silica gel.
  • Optical resolution can be employed to obtain enantiomerically pure compounds when optically active starting materials are used.

Q & A

Q. What are the key synthetic routes for 3-Oxabicyclo[3.1.0]hexan-1-amine?

The synthesis typically involves multi-step strategies to construct the bicyclic scaffold. A common approach begins with dihydrofuran precursors, followed by cyclopropanation and functional group modifications. For example, the relocation of the oxygen atom and cyclopropane ring fusion requires precise control of reaction conditions (e.g., temperature, solvent selection) to avoid undesired ring-opening reactions . Protecting groups are often employed to stabilize reactive intermediates, such as hydroxyl or amine functionalities, during nucleobase coupling or salt formation .

Q. How is the stereochemistry of this compound characterized?

Stereochemical analysis relies on techniques like X-ray crystallography, NMR spectroscopy (e.g., NOE experiments), and chiral chromatography. The rigid bicyclic framework limits conformational flexibility, simplifying stereochemical assignments. For instance, the endo vs. exo configuration of the amine group significantly impacts biological activity, as shown in receptor-binding studies . Computational modeling (e.g., DFT calculations) further validates spatial arrangements .

Q. What analytical techniques confirm the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : To verify ring fusion patterns and substituent positions.
  • Mass spectrometry (HRMS/ESI-MS) : For molecular weight confirmation.
  • HPLC with UV/RI detection : To assess purity (>95% is typical for pharmacological studies) .
  • Elemental analysis : Validates empirical formulas, especially for hydrochloride salts .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in nucleophilic substitutions?

The fused cyclopropane and oxirane rings impose steric constraints and electronic effects. For example:

  • Ring strain : The cyclopropane enhances reactivity toward ring-opening reactions, enabling covalent bond formation with nucleophiles (e.g., thiols in enzyme active sites) .
  • Oxygen atom effects : The oxirane ring directs regioselectivity in nucleophilic attacks, favoring positions adjacent to the oxygen due to partial positive charge distribution .

Q. What strategies mitigate cyclopropane ring strain during synthesis?

  • Stepwise cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) to control ring closure without destabilizing intermediates .
  • Thermodynamic control : Adjusting reaction temperatures to favor strain-relieved products (e.g., reflux in polar aprotic solvents) .
  • Protecting group tactics : Temporarily masking reactive amines or hydroxyls to prevent undesired rearrangements .

Q. How do stereochemical variations affect biological activity?

The endo-amine configuration in this compound hydrochloride enhances binding to serotonin receptors (5-HT1A) compared to exo isomers, as shown in radioligand displacement assays . Stereochemistry also impacts metabolic stability; cis isomers exhibit longer half-lives in hepatic microsome assays due to reduced CYP450 accessibility .

Q. How can contradictory pharmacological data be resolved?

Methodological approaches include:

  • Comparative binding assays : Testing against structurally related compounds (e.g., piperidine or tetrahydrofuran analogs) to isolate bicyclic-specific effects .
  • Kinetic studies : Measuring on/off rates to distinguish covalent vs. non-covalent interactions (critical for oxirane-containing derivatives) .
  • In silico docking : Using molecular dynamics simulations to reconcile conflicting activity data across receptor subtypes .

Methodological Notes

  • Stereochemical purity : Always validate enantiomeric excess (e.g., via chiral HPLC) before biological testing to avoid confounding results .
  • Salt forms : Hydrochloride salts improve aqueous solubility but may require counterion adjustment for in vivo studies .
  • Data contradictions : Cross-reference synthetic protocols (e.g., solvent purity, reaction time) when replicating studies, as minor variations can alter outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.